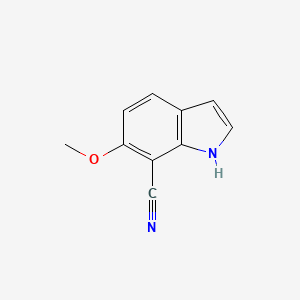
6-Methoxy-1H-indole-7-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-1H-indole-7-carbonitrile is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, making them important in medicinal chemistry .
Métodos De Preparación
The synthesis of 6-Methoxy-1H-indole-7-carbonitrile can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole structure . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .
Análisis De Reacciones Químicas
6-Methoxy-1H-indole-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .
Aplicaciones Científicas De Investigación
6-Methoxy-1H-indole-7-carbonitrile has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives have shown antiviral, anti-inflammatory, and anticancer activities.
Industry: The compound is used in the development of pharmaceuticals, agrochemicals, and dyes.
Mecanismo De Acción
The mechanism of action of 6-Methoxy-1H-indole-7-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, indole derivatives can bind to multiple receptors, influencing various biological processes. The exact mechanism depends on the specific derivative and its target .
Comparación Con Compuestos Similares
6-Methoxy-1H-indole-7-carbonitrile can be compared with other indole derivatives such as:
1H-Indole-3-carbaldehyde: Known for its use in synthesizing bioactive molecules.
Indole-3-acetic acid: A plant hormone involved in growth regulation.
5-Fluoro-1H-indole-2-carboxylic acid: Used in antiviral research.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity .
Propiedades
Fórmula molecular |
C10H8N2O |
|---|---|
Peso molecular |
172.18 g/mol |
Nombre IUPAC |
6-methoxy-1H-indole-7-carbonitrile |
InChI |
InChI=1S/C10H8N2O/c1-13-9-3-2-7-4-5-12-10(7)8(9)6-11/h2-5,12H,1H3 |
Clave InChI |
NLAYQXYGPOIHBO-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=C(C=C1)C=CN2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















